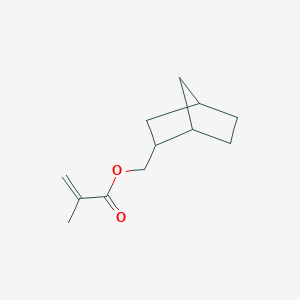
Norborn-2-ylmethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norborn-2-ylmethyl methacrylate is a monomer used in the synthesis of polymers with unique properties. It is a versatile compound that has found numerous applications in scientific research.
Mecanismo De Acción
The mechanism of action of norborn-2-ylmethyl methacrylate is not well understood. However, it is believed that the compound acts as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking process results in the formation of a three-dimensional network, which imparts unique properties to the resulting polymer.
Efectos Bioquímicos Y Fisiológicos
Norborn-2-ylmethyl methacrylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and non-carcinogenic. In addition, the compound is not expected to bioaccumulate or persist in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norborn-2-ylmethyl methacrylate has several advantages for use in lab experiments. It is a versatile compound that can be easily synthesized and purified. In addition, it can be polymerized using a variety of methods, including free radical polymerization, anionic polymerization, and cationic polymerization. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and polymerization.
Direcciones Futuras
Norborn-2-ylmethyl methacrylate has numerous potential future directions for scientific research. One possible direction is the development of new polymers with unique properties for use in electronic and optical applications. Another possible direction is the use of the compound as a crosslinking agent in the synthesis of new materials, such as hydrogels and nanocomposites. Finally, the compound may have potential applications in the field of biomedicine, such as in drug delivery systems and tissue engineering.
Métodos De Síntesis
Norborn-2-ylmethyl methacrylate can be synthesized through a multi-step process involving the reaction of norbornene with methacryloyl chloride. The resulting product is then purified through distillation or chromatography. The yield of the synthesis reaction is typically high, and the purity of the final product can be easily controlled.
Aplicaciones Científicas De Investigación
Norborn-2-ylmethyl methacrylate has found numerous applications in scientific research. It is commonly used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability, high glass transition temperature, and good mechanical properties. These polymers have found applications in various fields, including electronics, coatings, and adhesives.
Propiedades
Número CAS |
10375-00-5 |
|---|---|
Nombre del producto |
Norborn-2-ylmethyl methacrylate |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
2-bicyclo[2.2.1]heptanylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O2/c1-8(2)12(13)14-7-11-6-9-3-4-10(11)5-9/h9-11H,1,3-7H2,2H3 |
Clave InChI |
LTZJEGMQCRHIKJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC1CC2CCC1C2 |
SMILES canónico |
CC(=C)C(=O)OCC1CC2CCC1C2 |
Otros números CAS |
10375-00-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



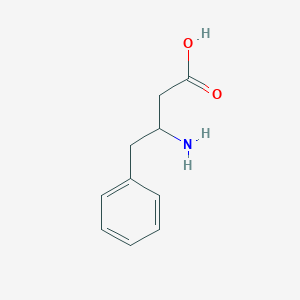
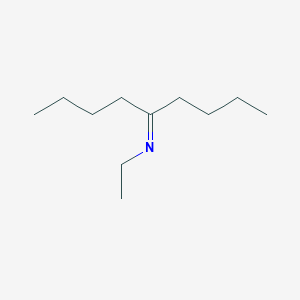
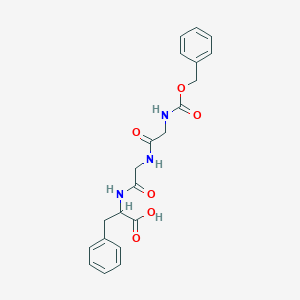
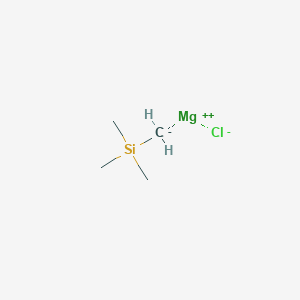
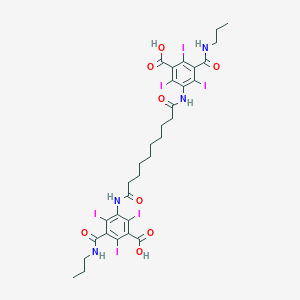
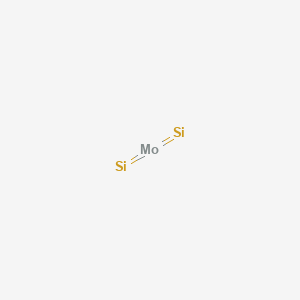
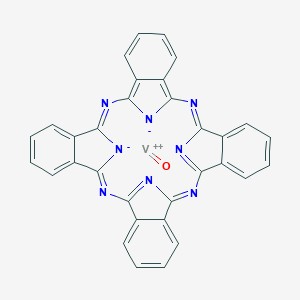
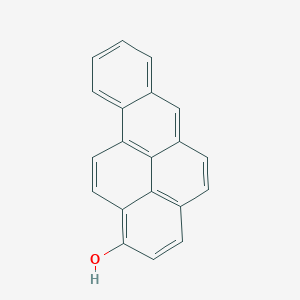
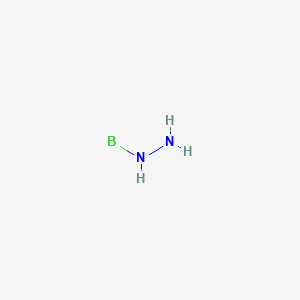
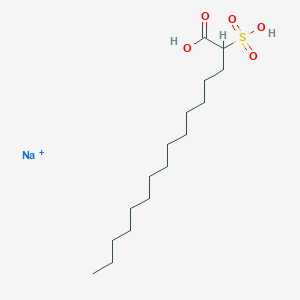
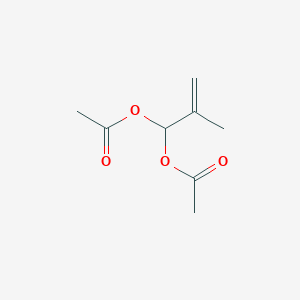
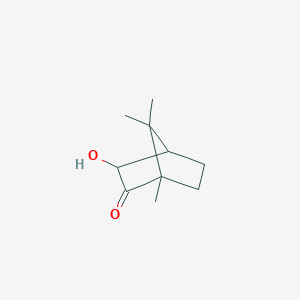
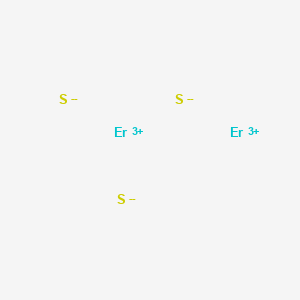
![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)